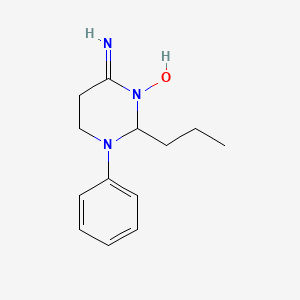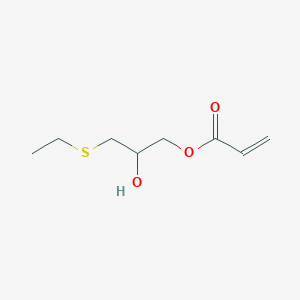
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate is an organic compound characterized by the presence of an ethylsulfanyl group, a hydroxypropyl group, and a prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate typically involves the reaction of ethyl mercaptan with an appropriate epoxide, followed by esterification with acrylic acid. The reaction conditions often require the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the ethyl mercaptan on the epoxide ring. The esterification step may be catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol, and temperatures around 0-25°C.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene, and temperatures around 0-25°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Alkyl halides and other substituted derivatives.
科学的研究の応用
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique reactivity and functional groups.
作用機序
The mechanism of action of 3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. The hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity. The prop-2-enoate moiety can undergo conjugation reactions, enhancing the compound’s reactivity and potential for forming bioactive metabolites.
類似化合物との比較
Similar Compounds
Methyl 3-(ethylsulfanyl)prop-2-enoate: Similar structure but lacks the hydroxypropyl group.
Ethyl 3-(methylsulfanyl)prop-2-enoate: Similar structure but has a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Ethylsulfanyl)prop-2-enoic acid: Similar structure but lacks the ester moiety.
Uniqueness
3-(Ethylsulfanyl)-2-hydroxypropyl prop-2-enoate is unique due to the presence of both the hydroxypropyl and prop-2-enoate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
53414-17-8 |
|---|---|
分子式 |
C8H14O3S |
分子量 |
190.26 g/mol |
IUPAC名 |
(3-ethylsulfanyl-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C8H14O3S/c1-3-8(10)11-5-7(9)6-12-4-2/h3,7,9H,1,4-6H2,2H3 |
InChIキー |
DGQQZCMGTMLWSV-UHFFFAOYSA-N |
正規SMILES |
CCSCC(COC(=O)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



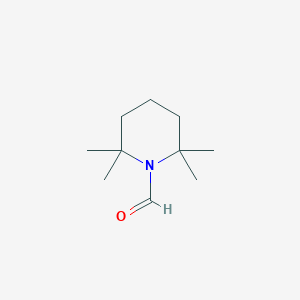

![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
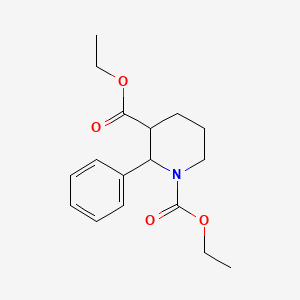
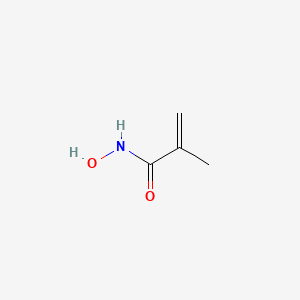
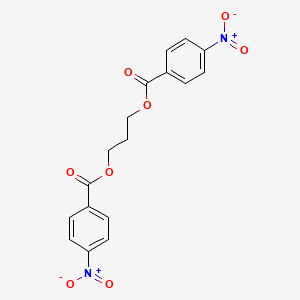
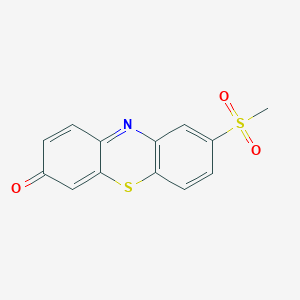

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

